

# "Anticancer agent 11" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Anticancer agent 11 |           |
| Cat. No.:            | B13905699           | Get Quote |

## In-depth Technical Guide: Anticancer Agent 11

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Anticancer agent 11, also identified as compound 19a in the scientific literature, is a novel synthetic compound belonging to the 1,2-bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazine hybrid series.[1][2] It is a promising broad-spectrum anticancer agent designed to possess a dual mechanism of action: the inhibition of angiogenesis and the induction of DNA cross-links. [1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols used in its evaluation.

### **Chemical Structure and Properties**

Anticancer agent 11 is a hybrid molecule that conjugates a phthalazine pharmacophore, known for its antiangiogenic properties, with a bis(hydroxymethyl)pyrrole moiety, which acts as a DNA cross-linking agent.[3] This design aims to enhance therapeutic efficacy through a multitargeted approach.

Chemical Name: 1,2-Bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazine derivative with dimethylamine at the C6 position.

Image of the Chemical Structure:



#### Physicochemical and Biological Properties:

| Property             | Value                                         | Reference                  |
|----------------------|-----------------------------------------------|----------------------------|
| CAS Number           | 2332936-95-3                                  |                            |
| Molecular Formula    | C24H22N4O2                                    | (deduced from publication) |
| Molecular Weight     | 406.46 g/mol                                  | (deduced from publication) |
| Primary MOA          | Angiogenesis Inhibition, DNA<br>Cross-linking |                            |
| Biological Target    | VEGFR-2, DNA                                  | _                          |
| Administration Route | Intravenous and Oral formulations developed   |                            |

#### **Mechanism of Action**

**Anticancer agent 11** exerts its antitumor effects through two distinct and complementary signaling pathways:

#### **Inhibition of Angiogenesis via VEGFR-2 Signaling**

The compound inhibits the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase receptor involved in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By blocking the VEGFR-2 signaling cascade, **Anticancer agent 11** prevents the proliferation and migration of endothelial cells, thereby cutting off the tumor's blood supply.





Click to download full resolution via product page

Caption: Inhibition of the VEGFR-2 signaling pathway by Anticancer Agent 11.



#### **Induction of DNA Damage via DNA Cross-linking**

The bis(hydroxymethyl)pyrrole moiety of **Anticancer agent 11** acts as a DNA alkylating agent, capable of forming interstrand cross-links (ICLs) in the DNA of cancer cells. These ICLs are highly cytotoxic lesions that block DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death).





Click to download full resolution via product page

Caption: DNA cross-linking and subsequent induction of apoptosis by Anticancer Agent 11.

## **Experimental Protocols**

The following are summaries of key experimental protocols used to characterize the activity of **Anticancer agent 11**, based on the methodologies described in the primary literature.

# General Synthesis of 1,2-Bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazine Hybrids

A detailed, multi-step synthesis is employed to generate the hybrid molecule. The general workflow involves the preparation of key intermediates, including the phthalazine and pyrrole moieties, followed by their conjugation.



Click to download full resolution via product page

Caption: General synthetic workflow for **Anticancer Agent 11**.

For the specific reagents, reaction conditions, and purification methods, it is imperative to consult the detailed experimental section of Chen TL, et al. J Med Chem. 2021.

#### In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).



- Cell Seeding: Plate human cancer cell lines (e.g., H526 small cell lung cancer, H520 squamous lung cancer, 786-O renal cancer) in 96-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of Anticancer agent 11 for a specified period (e.g., 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm)
  using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

## In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of the compound to inhibit the formation of capillary-like structures by endothelial cells.

- Plate Coating: Coat the wells of a 96-well plate with Matrigel.
- Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigelcoated wells in the presence of various concentrations of Anticancer agent 11.
- Incubation: Incubate the plate for a period sufficient to allow for tube formation (e.g., 6-12 hours).
- Imaging: Visualize and photograph the tube-like structures using a microscope.
- Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points.



#### **DNA Cross-linking Assay (Alkaline Comet Assay)**

This assay detects the presence of DNA interstrand cross-links.

- Cell Treatment: Treat cancer cells with Anticancer agent 11.
- Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.
- Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nuclear material.
- Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. DNA with cross-links will migrate slower than undamaged DNA.
- Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
- Analysis: Measure the "comet tail" length, which is inversely proportional to the degree of DNA cross-linking.

### **In Vivo Efficacy**

In preclinical studies, **Anticancer agent 11** demonstrated significant antitumor activity in nude mice bearing human tumor xenografts. The compound markedly suppressed the tumor growth of human small cell lung cancer (H526), squamous lung cancer (H520), and renal cancer (786-O) cell lines.

#### Conclusion

Anticancer agent 11 is a rationally designed hybrid molecule that shows considerable promise as a broad-spectrum anticancer agent. Its dual mechanism of action, targeting both tumor angiogenesis and DNA integrity, offers a potential advantage in overcoming some of the challenges associated with cancer therapy, such as drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Oral Anticancer 1,2-Bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazine Hybrids That Inhibit Angiogenesis and Induce DNA Cross-Links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. ["Anticancer agent 11" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13905699#anticancer-agent-11-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com